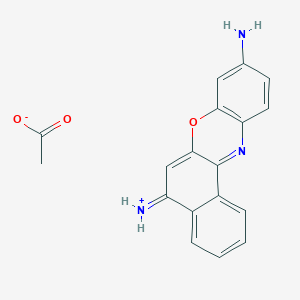

醋酸甲紫

描述

Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye that has a planar conjugated system of moderate size . It is used as a stain for nerve cells and tissue spinal cord section, brain paraffin, cells, and granules . It is also useful to measure pyruvate dehydrogenase complex activity when its acetylation is coupled with acetyl-CoA production .

Synthesis Analysis

The synthesis of Cresyl violet acetate involves dissolving it to a final concentration of 1% (wt/vol) in ethanol . Another method involves creating an acetate buffer by combining solutions of glacial acetic acid and sodium acetate in a 9:1 ratio and titrating to pH 3.7. This buffer is then combined with 1% cresyl violet in a 1:1 ratio to make cresyl violet acetate stain .Chemical Reactions Analysis

Cresyl violet acetate is used in biology and medicine as a histological stain. It is an effective and reliable stain used for light microscopy sections. Initially, tissue sections are “defatted” by passing through graded dilutions of ethanol. Then, they are rehydrated by passing back through decreasing concentrations of ethanol .Physical And Chemical Properties Analysis

Cresyl violet acetate has a molecular weight of 321.3 g/mol . Its molecular formula is C18H15N3O3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 0 . Its exact mass is 321.11134135 g/mol . The InChI is InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14 (7-9)20-15-8-12 (18)10-3-1-2-4-11 (10)16 (15)19-13;1-2 (3)4/h1-8,18H,17H2;1H3, (H,3,4) .科学研究应用

尼氏染色

醋酸甲紫广泛用于尼氏染色 . 这种技术用于可视化脊髓和大脑的切片 . 该染色剂与神经元中的尼氏体结合,使研究人员能够详细研究这些细胞的细胞结构 .

神经解剖学研究

在神经解剖学研究中,醋酸甲紫用于显示细胞核和尼氏体 . 这有助于详细研究神经元的结构和功能 .

性染色质染色

醋酸甲紫用于性染色质染色 . 这种应用在遗传学和细胞遗传学研究中特别有用,帮助科学家区分X染色体和Y染色体 .

幽门螺杆菌的鉴定

该染色剂也用于鉴定幽门螺杆菌 ,一种与多种胃肠道疾病相关的细菌属,包括胃溃疡和胃癌<a aria-label="2: The stain is also used in the identification of Helicobacter2" data-citationid="d4b6236f-4

作用机制

Target of Action

Cresyl Violet Acetate primarily targets the Nissl substance in the cytoplasm of neurons . The Nissl substance, also known as Nissl bodies or granules, is essentially rough endoplasmic reticulum with rosettes of free ribosomes, and is responsible for protein synthesis in the neuron .

Mode of Action

Cresyl Violet Acetate operates by binding to the Nissl substance in neurons . This compound is a basic aniline dye that stains RNA blue, thereby highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .

Biochemical Pathways

The primary biochemical pathway affected by Cresyl Violet Acetate is protein synthesis. By staining the Nissl substance, Cresyl Violet Acetate highlights the sites of protein synthesis within the neuron . This staining allows for the visualization of neuronal structure and the distribution of protein synthesis machinery within the cell .

Pharmacokinetics

It is known that the compound is used in histological staining procedures, which typically involve the application of the stain to fixed tissue sections . The stain is then differentiated and the tissue is dehydrated before being viewed under a microscope .

Result of Action

The primary result of Cresyl Violet Acetate’s action is the staining of Nissl substance in neurons, which allows for the visualization of neuronal structures . This staining is often used in research to count the number of cells, measure the size of lesions, or verify the placement of cannula implants or electrodes . It is also used in diagnostics as a vital stain .

Action Environment

The action of Cresyl Violet Acetate is influenced by the preparation and treatment of the tissue sections it is applied to. For instance, tissue sections are typically “defatted” by passing through graded dilutions of ethanol, then rehydrated before the application of the stain . The environment in which Cresyl Violet Acetate is stored can also affect its efficacy and stability. It is recommended to store Cresyl Violet Acetate at room temperature .

安全和危害

未来方向

Cresyl violet acetate is designed for staining Nissl substance in neurons on formalin-fixed, paraffin-embedded tissue. Nissl granules are purple, nuclei of neuroglia and endothelial cells are slightly bluer than Nissl granules . It is expected that Cresyl violet acetate will continue to be used in various biological and medical applications due to its effectiveness as a stain and its affordability .

属性

IUPAC Name |

(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWSHLFAYRXNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909331 | |

| Record name | Cresyl violet acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep green powder; [MSDSonline] | |

| Record name | Cresyl violet acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10510-54-0 | |

| Record name | Cresyl violet acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010510540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresyl violet acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diaminobenzo[b]phenoxazinylium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

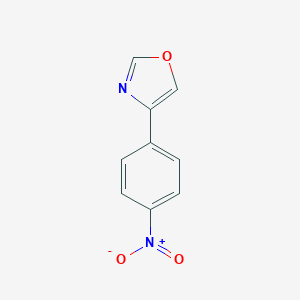

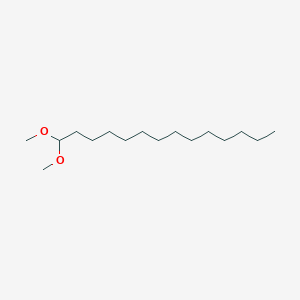

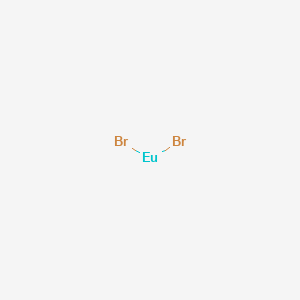

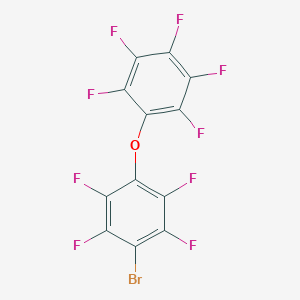

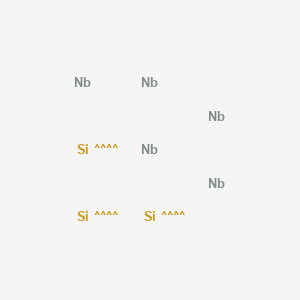

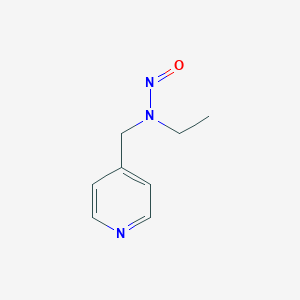

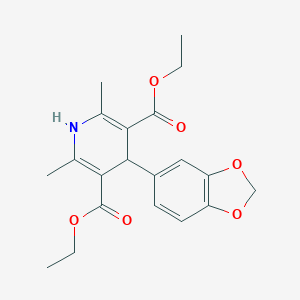

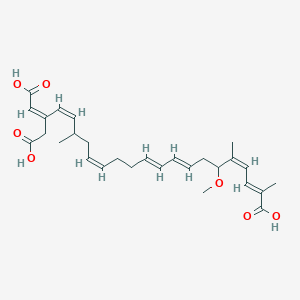

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

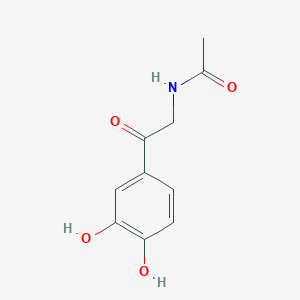

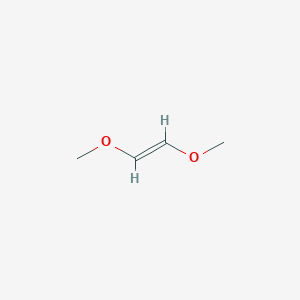

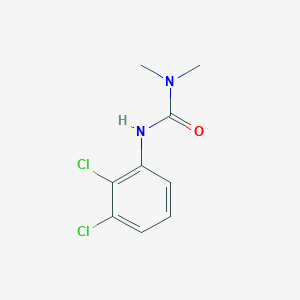

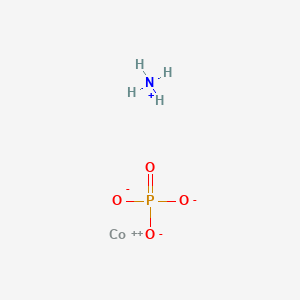

Feasible Synthetic Routes

Q & A

Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?

A1: Cresyl Violet Acetate acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []

Q2: What are the specific applications of Cresyl Violet Acetate in histological staining?

A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []

Q3: Can Cresyl Violet Acetate be used in combination with other techniques for enhanced visualization?

A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []

Q4: Are there any limitations to using Cresyl Violet Acetate for staining?

A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []

Q5: Can Cresyl Violet Acetate be used to visualize specific cellular structures other than neurons?

A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]

Q6: What is the molecular formula and weight of Cresyl Violet Acetate?

A6: The molecular formula of Cresyl Violet Acetate is C16H15N3O3. Its molecular weight is 297.31 g/mol. []

Q7: What are the spectroscopic characteristics of Cresyl Violet Acetate?

A7: Cresyl Violet Acetate exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]

Q8: How does the chemical structure of Cresyl Violet Acetate influence its properties?

A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []

Q9: What methods are used to purify Cresyl Violet Acetate?

A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []

Q10: What factors can affect the stability of Cresyl Violet Acetate solutions?

A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.

Q11: Can Cresyl Violet Acetate be used in material science applications?

A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []

Q12: How is Cresyl Violet Acetate used in SERS applications?

A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]

Q13: What are the safety considerations associated with handling Cresyl Violet Acetate?

A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.

Q14: Are there alternative dyes or methods available that can replace Cresyl Violet Acetate in certain applications?

A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。